

Application Notes and Protocols for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as Diiodomethyl p-tolyl sulfone (DIMPTS), is a broad-spectrum biocide. It is primarily utilized as an algaecide, bactericide, and fungicide in a variety of industrial and commercial products. While it is used as a preservative in some topical cosmetic and pharmaceutical formulations, it is not developed as a therapeutic agent for systemic administration. Its mechanism of action and toxicological profile, which are linked to the release of iodine, preclude its use as a drug.^{[1][2][3]} The following application notes and protocols are therefore focused on its established use as an antimicrobial preservative and provide insights into its toxicological assessment, which may be relevant for professionals in drug development considering its use as an excipient.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C8H8I2O2S	[1]
Molecular Weight	422.02 g/mol	[1]
CAS Number	20018-09-1	[1]
Appearance	Tan powder at room temperature	[3]
Melting Point	136 °C (range of 149-152 °C)	[3]
Boiling Point	420.1°C at 760 mmHg	[3]
Water Solubility	0.1 to 1 mg/L	[3]
Log Kow	2.66	[4]

Applications in Antimicrobial Preservation

1-((Diiodomethyl)sulfonyl)-4-methylbenzene is effective against a wide range of microorganisms, including fungi, yeasts, and bacteria.[\[1\]](#)[\[2\]](#) It is incorporated into paints, adhesives, coatings, and leather products to prevent microbial degradation.[\[1\]](#) In the context of pharmaceuticals and cosmetics, it can be used as a preservative in topical formulations. Recent studies have also demonstrated its efficacy against certain viruses. For instance, formulations containing DIMPTS have been shown to inactivate the influenza virus by 99% within two hours of contact.[\[5\]](#)

Protocol for Evaluating Antimicrobial Efficacy (In Vitro)

This protocol outlines a general method for assessing the effectiveness of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** as a preservative in a liquid formulation.

1. Preparation of Stock Solution:

- Prepare a stock solution of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 10 mg/mL.

2. Inoculum Preparation:

- Culture the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Aspergillus niger*) in appropriate liquid media to mid-logarithmic phase.
- Wash the microbial cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS to a final concentration of approximately 1×10^8 colony-forming units (CFU)/mL.

3. Challenge Test:

- Add the stock solution of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** to the test formulation to achieve the desired final concentrations (e.g., 0.1%, 0.25%, 0.5%). A control formulation without the preservative should also be prepared.
- Inoculate each formulation with the prepared microbial suspension to a final concentration of approximately 1×10^6 CFU/mL.
- Incubate the challenged formulations at a suitable temperature (e.g., 25°C for fungi, 37°C for bacteria).

4. Microbial Enumeration:

- At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw aliquots from each formulation.
- Perform serial dilutions in sterile PBS and plate onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubate the plates and count the number of colonies to determine the CFU/mL.

5. Data Analysis:

- Calculate the log reduction in microbial count at each time point compared to the initial inoculum.
- A significant reduction in the microbial population in the presence of the compound indicates its preservative efficacy. A 99.9% reduction (3-log reduction) is often considered effective.

Toxicological Profile and Mode of Action

The primary mode of action for the toxicity of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is the systemic release of excess iodide, which can lead to hypothyroidism.^{[1][3]} Upon absorption, the compound is metabolized, releasing one or both of its iodine atoms.^{[3][4]} This excess iodide can interfere with normal thyroid function.

Diagram: Proposed Mode of Action

[Click to download full resolution via product page](#)

Caption: Proposed mode of action for DIMPTS toxicity.

Quantitative Toxicological Data

The following table summarizes key toxicological data for **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** from studies in laboratory animals.

Study Type	Species	Route	Key Finding	NOAEL/LD50	Reference
Acute Oral Toxicity	Rat	Oral	Low acute toxicity	LD50 >5000 mg/kg	[6]
Acute Dermal Toxicity	Rat	Dermal	Low acute toxicity	LD50 >20000 mg/kg	[6]
Developmental Toxicity	Rabbit	Oral	Maternal toxicity (reduced body weight gain, reduced food consumption)	Maternal NOAEL: 4 mg/kg/day	[7]
Developmental Toxicity	Rabbit	Oral	No developmental effects observed	Developmental NOAEL: 2 mg/kg/day	[2]
90-Day Study	Rat	Oral (diet)	Squamous metaplasia of the salivary gland duct	-	[4]
90-Day Study	Dog	Oral (diet)	Alterations in thyroid glands, salivary glands, and GI-tract	-	[4]

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Protocol for Developmental Toxicity Screening (Based on Rabbit Studies)

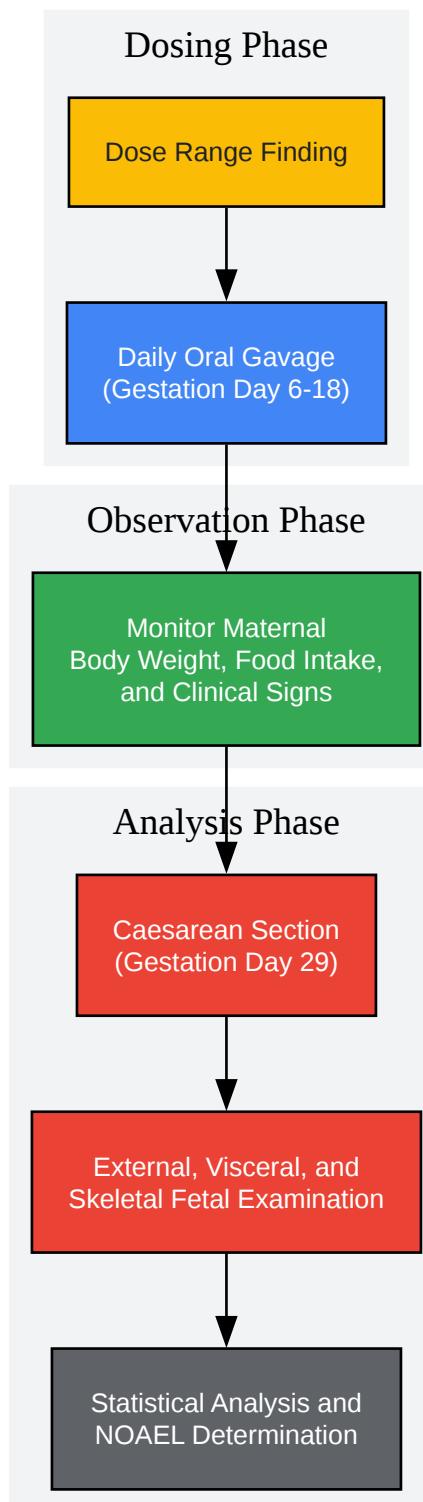
This protocol provides a generalized workflow for assessing the potential developmental toxicity of a compound like **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

1. Animal Model and Dosing:

- Use pregnant New Zealand White rabbits.
- Administer the test compound (e.g., **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**) by oral gavage daily from gestation day 6 through 18.
- Include a control group receiving the vehicle only and at least three dose groups (e.g., low, mid, high). Doses should be selected based on preliminary range-finding studies.

2. Maternal Observations:

- Monitor maternal body weight, food consumption, and clinical signs of toxicity daily throughout the gestation period.


3. Fetal Examination:

- On gestation day 29, euthanize the does and perform a caesarean section.
- Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Examine each fetus for external malformations.
- Weigh and sex each fetus.
- A subset of fetuses from each litter should be examined for visceral and skeletal abnormalities.

4. Data Analysis:

- Analyze maternal and fetal parameters for statistically significant differences between the dose groups and the control group.
- Determine the maternal NOAEL and the developmental NOAEL.

Experimental Workflow: Developmental Toxicity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for developmental toxicity assessment.

Conclusion

1-((Diiodomethyl)sulfonyl)-4-methylbenzene is a potent antimicrobial agent with well-defined applications as a preservative. Its toxicological properties, driven by the release of iodine, make it unsuitable for systemic therapeutic use. For professionals in drug development, its primary relevance is as a potential preservative excipient in topical formulations. When considering its use, it is crucial to adhere to established safety guidelines and conduct thorough toxicological assessments to ensure the final product is safe for its intended use. The protocols and data presented here provide a foundational understanding for the evaluation of this compound in relevant applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20018-09-1: Diiodomethyl p-tolyl sulfone | CymitQuimica [cymitquimica.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Mitsui Chemicals' YOHTOL™ Range of Iodine-Based Antibacterial and Anti-Mold Agents Proven to Have Antiviral Capabilities | News release | MITSUI CHEMICALS, INC. [jp.mitsuichemicals.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209700#experimental-protocol-for-using-1-diiodomethyl-sulfonyl-4-methylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com